molecular formula C27H30N10OS B10903579 N-(1-benzyl-1H-pyrazol-4-yl)-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide

N-(1-benzyl-1H-pyrazol-4-yl)-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10903579
M. Wt: 542.7 g/mol
InChI Key: OLXNEISIDHNPAU-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple pyrazole and pyridine rings

Preparation Methods

The synthesis of N1-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and pyridine rings.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield simpler fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

N~1~-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N1-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its intricate structure, which provides specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H30N10OS

Molecular Weight

542.7 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)-3-[[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbonyl]amino]thiourea

InChI

InChI=1S/C27H30N10OS/c1-5-11-37-25-24(17(2)34-37)21(12-23(31-25)22-14-28-35(4)18(22)3)26(38)32-33-27(39)30-20-13-29-36(16-20)15-19-9-7-6-8-10-19/h6-10,12-14,16H,5,11,15H2,1-4H3,(H,32,38)(H2,30,33,39)

InChI Key

OLXNEISIDHNPAU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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